2-Fluoro-4-iodoaniline
Overview
Description
2-Fluoro-4-iodoaniline is an organic compound with the molecular formula C6H5FIN. It is a derivative of aniline, where the hydrogen atoms at the 2nd and 4th positions on the benzene ring are substituted with fluorine and iodine atoms, respectively. This compound is widely used in various fields, including pharmaceuticals, chemical synthesis, and materials science .
Mechanism of Action
Target of Action
2-Fluoro-4-iodoaniline (FID) primarily targets the surface defects of perovskite films . The compound interacts with uncoordinated lead ions on the perovskite surface . It is also known as a moiety of TAK-733, a selective inhibitor of mitogen-activated or extracellular signal-regulated protein kinase kinase 2 (MEK2) .
Mode of Action
The amino group of FID forms a coordinate bond with the uncoordinated lead ion on the perovskite surface via Lewis acid–base interaction . This interaction significantly reduces the defect state density, suppresses carrier nonradiative recombination, and boosts carrier transport of the perovskite films .
Biochemical Pathways
It is known that the compound’s interaction with the perovskite surface leads to a reduction in defect state density and an enhancement in carrier transport . These changes can have downstream effects on the performance of perovskite solar cells (PSCs) .
Pharmacokinetics
It is known that the compound is insoluble in water , which could impact its bioavailability.
Result of Action
The action of this compound results in increased open circuit voltage (Voc) and fill factor (FF) of perovskite solar cells (PSCs) . This is due to the compound’s ability to reduce defect state density, suppress carrier nonradiative recombination, and boost carrier transport in perovskite films .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, the compound is recommended to be stored at room temperature in a cool and dark place . This suggests that factors such as temperature and light exposure could potentially affect the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 2-Fluoro-4-iodoaniline are not fully understood. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has certain stability and degradation characteristics .
Dosage Effects in Animal Models
It is known that the compound can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that the compound interacts with certain enzymes and cofactors .
Transport and Distribution
It is known that the compound can interact with certain transporters or binding proteins .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-4-iodoaniline can be synthesized through several methods. One common approach involves the halogenation of aniline derivatives. For instance, starting with 2-fluoroaniline, iodination can be achieved using iodine and an oxidizing agent such as sodium nitrite in the presence of an acid . Another method involves the reaction of 2-fluoroaniline with iodine monochloride (ICl) under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form corresponding nitro or nitroso derivatives using oxidizing agents like potassium permanganate (KMnO4) or reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), potassium cyanide (KCN), and other nucleophiles.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of azides, nitriles, and other substituted derivatives.
Oxidation: Formation of nitro and nitroso compounds.
Reduction: Formation of primary and secondary amines.
Scientific Research Applications
2-Fluoro-4-iodoaniline is extensively used in scientific research due to its versatility:
Comparison with Similar Compounds
2-Fluoroaniline (C6H6FN): Lacks the iodine substituent, making it less reactive in certain substitution reactions.
4-Iodoaniline (C6H6IN): Lacks the fluorine substituent, affecting its electronic properties and reactivity.
2-Fluoro-5-iodoaniline (C6H5FIN): Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
Uniqueness: 2-Fluoro-4-iodoaniline’s unique combination of fluorine and iodine substituents provides distinct electronic and steric properties, making it particularly useful in specific synthetic and research applications .
Biological Activity
2-Fluoro-4-iodoaniline (CAS No. 29632-74-4) is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its unique biological activities and potential applications. This article provides a detailed overview of its biological activity, including its pharmacokinetic properties, mechanisms of action, and implications in drug development.
This compound is characterized by the presence of both fluorine and iodine substituents on the aromatic ring, which significantly influence its chemical reactivity and biological properties. The compound has the following properties:
Property | Value |
---|---|
Molecular Formula | CHFIN |
Molecular Weight | 237.01 g/mol |
Log P (octanol-water) | 1.69 to 2.84 |
BBB Permeant | Yes |
CYP Inhibition | CYP1A2: Yes |
These properties suggest that this compound has favorable lipophilicity and permeability, making it a candidate for further pharmacological studies .
Antimutagenic and Anticancer Potential
Research has indicated that fluorinated compounds can exhibit altered biological activities compared to their non-fluorinated counterparts. A study investigating fluoroaryl derivatives demonstrated that these compounds possess significant antimutagenic properties. Specifically, this compound was shown to reduce mutagenicity induced by various agents in the Ames test, suggesting potential applications in cancer prevention .
In a related study, the introduction of fluorine into certain compounds was found to enhance their biological availability and alter their interaction with biological systems, which could lead to improved therapeutic profiles. The study highlighted the compound's ability to interact with DNA repair mechanisms, suggesting a dual role as an antimutagenic agent and a potential anticancer drug .
Metabolism Studies
Metabolism studies using earthworms (Eisenia veneta) have provided insights into the biotransformation of this compound. High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC/ICPMS) was employed to profile iodine-containing metabolites produced following exposure to this compound. The findings indicated that the metabolism of this compound leads to various iodine-containing metabolites, which may contribute to its biological activity and toxicity profile .
The mechanisms underlying the biological activity of this compound are complex and involve multiple pathways:
- Electrophilic Interactions : The presence of halogen atoms (fluorine and iodine) can enhance electrophilicity, allowing the compound to interact more readily with nucleophiles in biological systems.
- Enzyme Inhibition : Research indicates that this compound acts as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect drug metabolism and clearance, potentially leading to increased bioavailability of co-administered drugs .
- Antioxidant Activity : The compound's structural features may confer antioxidant properties, contributing to its ability to mitigate oxidative stress-induced damage in cells .
Case Study 1: Antimutagenic Activity Assessment
In a controlled laboratory setting, the antimutagenic activity of this compound was assessed using the Ames test. The results indicated a significant reduction in mutagenicity when cells were pre-treated with the compound prior to exposure to known mutagens such as sodium azide and benzo[a]pyrene. This suggests that this compound may enhance DNA repair mechanisms or inhibit mutagen-induced DNA damage .
Case Study 2: Metabolic Profiling in Earthworms
A study conducted on Eisenia veneta demonstrated that exposure to this compound resulted in the production of various metabolites detectable via HPLC/ICPMS. This research provided crucial insights into how environmental organisms metabolize this compound, which is essential for understanding its ecological impact as well as its potential therapeutic effects .
Properties
IUPAC Name |
2-fluoro-4-iodoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMTUBVTKOYYOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50952101 | |
Record name | 2-Fluoro-4-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50952101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29632-74-4 | |
Record name | 2-Fluoro-4-iodoaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29632-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 2-fluoro-4-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029632744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 29632-74-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146507 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Fluoro-4-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50952101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the metabolism of 2-fluoro-4-iodoaniline in organisms?
A1: Research using the earthworm Eisenia veneta as a model organism provides insights into the metabolism of this compound. Studies employing techniques like ¹⁹F-NMR spectroscopy, HPLC-MS/MS, and HPLC-ICPMS revealed the formation of two key Phase II metabolites: N-glutamyl and N-glucoside conjugates. [] This suggests the significance of these metabolic pathways in detoxifying xenobiotics in earthworms. Further metabolites were detected, but their low abundance hindered complete structural identification. [] Interestingly, the parent compound and the glutamyl conjugate were found to be the major components in both coelomic fluid and worm tissue, highlighting their persistence. []
Q2: Are there any analytical techniques specifically beneficial for studying this compound?
A2: The presence of iodine in this compound makes it particularly amenable to analysis via High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC/ICPMS). This method offers high specificity and sensitivity for detecting iodine-containing metabolites. [] Researchers successfully utilized HPLC/ICPMS to profile these metabolites in earthworms exposed to the compound, detecting as little as 25 ng/peak of iodine. [] This approach proves valuable in understanding the metabolic fate of iodine-containing compounds without requiring radiolabeling. []
Q3: Has this compound been used in the synthesis of other compounds?
A3: Yes, this compound serves as a key building block in synthesizing more complex molecules. One notable example is its use in the production of TAK-733, a potent MEK kinase inhibitor. [] In this multistep synthesis, this compound undergoes a crucial displacement reaction to introduce a specific side chain onto a pyridopyrimidone core. [] This highlights the versatility of this compound as a starting material in organic synthesis.
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